molecular formula C24H23ClFN5O2S B2899200 N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1357782-52-5

N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2899200
CAS No.: 1357782-52-5
M. Wt: 499.99
InChI Key: ZRFGMTHOLMPDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanylacetamide moiety. Its core structure includes a 1-ethyl-3-methyl-6-[(4-methylphenyl)methyl] substitution on the pyrazolo-pyrimidine ring, coupled with an N-(4-chloro-2-fluorophenyl)acetamide group. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic properties and target binding.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-19-10-9-17(25)11-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFGMTHOLMPDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H20ClFN4OC_{21}H_{20}ClFN_4O, and it features a chloro-fluoro phenyl moiety, a pyrazolo-pyrimidine core, and a sulfanyl group.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes such as ADAMTS7, which plays a role in vascular smooth muscle cell migration and is implicated in atherogenesis .
  • Cell Growth Inhibition : The compound demonstrates selective inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent .
  • AMPK Activation : Some derivatives have been identified as activators of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and may influence cancer cell metabolism .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Biological Activity IC50 Value Target
Study 1Inhibition of ADAMTS7<100 nMADAMTS7
Study 2Anticancer activityVariesMultiple cancer cell lines
Study 3AMPK activationNot specifiedAMPK

Case Study 1: Inhibition of Atherogenesis

A study investigated the role of this compound in reducing vascular smooth muscle cell migration. The results indicated that the compound significantly reduced migration in vitro, suggesting its potential use in treating cardiovascular diseases associated with atherosclerosis .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effect on breast cancer cell lines. The study found that it selectively inhibited cell growth, with an IC50 value indicating potent activity against specific cancer types. This positions the compound as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Compound A ():
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

  • Key Differences :
    • Benzyl Substituent : 4-Fluorobenzyl (Compound A) vs. 4-methylphenylmethyl (Target).
    • Acetamide Group : 4-Methoxyphenyl (Compound A) vs. 4-chloro-2-fluorophenyl (Target).
  • The 4-methoxyphenyl group in Compound A introduces electron-donating effects, contrasting with the electron-withdrawing chloro and fluoro substituents in the target compound .

Compound B ():
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide

  • Key Differences :
    • Core Structure : Pyrazolo[3,4-b]pyridine (Compound B) vs. pyrazolo[4,3-d]pyrimidine (Target).
    • Substituents : 4-Fluorophenylacetamide (Compound B) vs. 4-chloro-2-fluorophenylacetamide (Target).
  • The 4-fluorophenyl group in Compound B may offer different metabolic stability compared to the target’s dihalogenated phenyl group .

Compound C (): 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Key Differences: Core Structure: Thieno[3,2-d]pyrimidine (Compound C) vs. pyrazolo-pyrimidine (Target). Substituents: 2-(Trifluoromethyl)phenyl (Compound C) vs. 4-chloro-2-fluorophenyl (Target).
  • The trifluoromethyl group in Compound C enhances electronegativity and metabolic resistance .

Substituent Analysis

Parameter Target Compound Compound A () Compound B ()
Core Heterocycle Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-b]pyridine
Benzyl Substituent 4-Methylphenylmethyl 4-Fluorobenzyl N/A
Acetamide Group 4-Chloro-2-fluorophenyl 4-Methoxyphenyl 4-Fluorophenyl
Molecular Weight ~550 g/mol (estimated) 486 g/mol 486 g/mol (M+ observed)
Bioactivity Relevance Kinase inhibition (predicted) Unreported Anticancer (implied via IR/MS)

Bioactivity and Metabolic Considerations

  • Kinase Inhibition : The pyrazolo-pyrimidine scaffold is associated with kinase targets (e.g., JAK2, EGFR). The 4-chloro-2-fluorophenyl group may enhance selectivity over analogs with simpler substituents.
  • Metabolic Stability : The dihalogenated phenyl group in the target compound likely improves resistance to CYP450-mediated oxidation compared to Compound A’s methoxy group .
  • Solubility: The 4-methylphenylmethyl substituent may reduce aqueous solubility relative to Compound C’s thieno-pyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.